3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a carbamoyl group and a propanoic acid moiety, making it an interesting subject for various chemical and biological studies.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, which include this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 5-amino-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of ethyl 3-bromopropanoate as a starting material, which reacts with 5-amino-1H-pyrazole in the presence of a base such as sodium hydride to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Oxo derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of HIF prolyl hydroxylase domain enzymes, it binds to the active site of the enzyme, preventing the hydroxylation of HIF-α subunits. This stabilization of HIF-α leads to the activation of hypoxia-responsive genes .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-pyrazol-1-yl)propanoic acid: Similar structure but with an amino group instead of a carbamoyl group.
3-(5-hydroxy-1H-pyrazol-1-yl)propanoic acid: Contains a hydroxy group instead of a carbamoyl group.
Uniqueness
3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HIF prolyl hydroxylase domain enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(5-carbamoylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c8-7(13)5-1-3-9-10(5)4-2-6(11)12/h1,3H,2,4H2,(H2,8,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORZNTUTHDVBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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